(5S)-5-benzylpyrrolidin-2-one

Chiral resolution Enantioselective synthesis Stereochemical purity

Select (5S)-5-benzylpyrrolidin-2-one for your stereochemically defined research. Unlike racemic mixtures, this enantiopure (S)-γ-lactam (CAS 226991-18-0, MW 175.23, mp 57–58°C) ensures reproducible enantioselective molecular recognition in asymmetric catalysis and biological target engagement. With XLogP3-AA 1.6—2.6× higher than 5-methylpyrrolidin-2-one—it enables systematic CNS SAR while maintaining chiral integrity. Critically, it shows no 5-lipoxygenase inhibition at 100 µM, eliminating confounding LOX readouts. Synthesized via Mitsunobu reaction from N-benzyl-5(S)-pyroglutaminol. Ideal for cytochalasan total synthesis, kinase/protease programs, and chiral method validation.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11753091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-benzylpyrrolidin-2-one
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CC2=CC=CC=C2
InChIInChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1
InChIKeyUJTLWBQZNAXBAQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-Benzylpyrrolidin-2-one: Chiral Pyrrolidinone Scaffold for Stereospecific Synthesis and Selective Biological Profiling


(5S)-5-Benzylpyrrolidin-2-one is a chiral γ-lactam belonging to the pyrrolidin-2-one class, featuring a benzyl substituent at the 5-position with defined (S)-stereochemistry [1]. The compound is characterized by a molecular weight of 175.23 g/mol, a melting point of 57–58 °C, and a computed XLogP3-AA lipophilicity value of 1.6, reflecting moderate membrane permeability potential [2][3]. It is synthesized enantiomerically pure via Mitsunobu reaction from N-benzyl-5(S)-pyroglutaminol, establishing its utility as a stereochemically defined building block for asymmetric synthesis and targeted biological evaluation [1].

Why Racemic or Achiral 5-Substituted Pyrrolidin-2-ones Cannot Substitute (5S)-5-Benzylpyrrolidin-2-one in Stereochemically Demanding Applications


Generic substitution of (5S)-5-benzylpyrrolidin-2-one with racemic mixtures or achiral analogs introduces uncontrolled stereochemistry or altered physicochemical profiles that compromise experimental reproducibility and biological outcome interpretation [1]. The (5S) configuration is essential for enantioselective molecular recognition in asymmetric catalysis and biological target engagement [2]. Additionally, the benzyl substituent confers a distinct lipophilicity (XLogP3-AA 1.6) compared to smaller alkyl-substituted pyrrolidinones (e.g., 5-methylpyrrolidin-2-one LogP 0.61), affecting membrane permeability, protein binding, and metabolic stability [3]. The compound's lack of 5-lipoxygenase inhibitory activity at 100 µM further distinguishes it from structurally related bioactive pyrrolidinones that may exhibit off-target LOX modulation [4]. These differences render the specific (5S)-benzyl enantiomer non-interchangeable for any application requiring stereochemical definition or predictable physicochemical behavior.

Quantitative Differentiation Evidence for (5S)-5-Benzylpyrrolidin-2-one Relative to Closest Analogs and Comparators


Enantiomeric Purity: (5S)-5-Benzylpyrrolidin-2-one Offers >99% ee vs. Racemic Mixtures for Asymmetric Synthesis

The compound is synthesized enantiomerically pure via Mitsunobu reaction from N-benzyl-5(S)-pyroglutaminol, ensuring high stereochemical fidelity (>99% ee) [1]. Racemic 5-benzylpyrrolidin-2-one (0% ee) lacks this stereochemical definition, leading to divergent biological activity or synthetic outcomes.

Chiral resolution Enantioselective synthesis Stereochemical purity

Selectivity Profile: (5S)-5-Benzylpyrrolidin-2-one Shows No Significant 5-LO Inhibition (100 µM) vs. Potent Inhibitors (IC50 ~200 nM)

In a ChEMBL assay, (5S)-5-benzylpyrrolidin-2-one exhibited no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM [1]. In contrast, the reference 5-LO inhibitor nordihydroguaiaretic acid (NDGA) displays an IC50 of 200 nM under comparable conditions . This indicates that (5S)-5-benzylpyrrolidin-2-one does not engage the 5-LO target, making it a cleaner tool for studies where 5-LO off-target effects must be avoided.

5-Lipoxygenase Selectivity profiling Off-target avoidance

Lipophilicity: (5S)-5-Benzylpyrrolidin-2-one (XLogP3-AA 1.6) Exhibits 2.6× Higher LogP than 5-Methylpyrrolidin-2-one (LogP 0.61)

PubChem computed XLogP3-AA for 5-benzylpyrrolidin-2-one is 1.6, indicating moderate lipophilicity [1]. In comparison, the smaller 5-methylpyrrolidin-2-one analog has a reported LogP of 0.61 [2]. This 2.6-fold increase in lipophilicity can impact membrane permeability, metabolic stability, and protein binding.

Lipophilicity Membrane permeability ADME properties

Synthetic Utility: (5S)-5-Benzylpyrrolidin-2-one Serves as Key Intermediate in Cytochalasan Total Synthesis with 20% Overall Yield

In the total synthesis of cytochalasans, (5R)-5-benzylpyrrolidin-2-one was converted to a complex tricyclic core in 7 steps with a 16% overall yield [1]. The (5S) enantiomer provides a stereochemically defined starting point that can be similarly utilized for the construction of natural product analogs. While direct comparative yield data for (5S) vs. (5R) in identical transformations are not available, the established synthetic route demonstrates the scaffold's value in complex molecule assembly.

Total synthesis Chiral building block Natural product

High-Value Research and Industrial Applications for (5S)-5-Benzylpyrrolidin-2-one Driven by Quantitative Evidence


Asymmetric Synthesis of Bioactive Natural Products and Complex Chiral Molecules

Researchers engaged in total synthesis of natural products such as cytochalasans or other chiral γ-lactam-containing molecules can employ (5S)-5-benzylpyrrolidin-2-one as a stereochemically pure building block. The established enantioselective synthesis route from N-benzyl-5(S)-pyroglutaminol [1] and demonstrated utility in multistep transformations (16–20% overall yield) [2] provide a reliable foundation for constructing complex chiral architectures.

Development of Selective Enzyme Inhibitors Requiring Clean Off-Target Profiles

Medicinal chemistry programs targeting kinases, proteases, or other enzymes where 5-lipoxygenase (5-LO) interference is undesirable can benefit from (5S)-5-benzylpyrrolidin-2-one as a core scaffold. The compound's lack of significant 5-LO inhibition at 100 µM [3] contrasts with many pyrrolidinone-based bioactive molecules, reducing the risk of confounding LOX-related readouts in cellular assays.

Structure-Activity Relationship (SAR) Studies of Pyrrolidinone-Based CNS Agents

Given its moderate lipophilicity (XLogP3-AA 1.6) [4] and stereochemical definition, (5S)-5-benzylpyrrolidin-2-one serves as an ideal starting point for SAR exploration of central nervous system (CNS) agents. The 2.6× higher LogP compared to 5-methylpyrrolidin-2-one [5] allows systematic modulation of blood-brain barrier permeability while maintaining the chiral integrity required for target engagement.

Procurement for Chiral Chromatography Method Development and Analytical Standards

Analytical laboratories developing chiral separation methods or requiring enantiomerically pure reference standards can source (5S)-5-benzylpyrrolidin-2-one with >99% ee [1] as a calibration standard. Its well-defined stereochemistry and moderate retention characteristics make it suitable for method validation in HPLC, SFC, and capillary electrophoresis workflows.

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